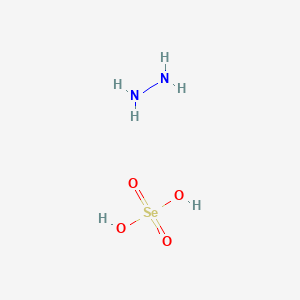

Hydrazine Selenate

Description

Properties

CAS No. |

73506-32-8 |

|---|---|

Molecular Formula |

H6N2O4Se |

Molecular Weight |

177.03 g/mol |

IUPAC Name |

hydrazine;selenic acid |

InChI |

InChI=1S/H4N2.H2O4Se/c1-2;1-5(2,3)4/h1-2H2;(H2,1,2,3,4) |

InChI Key |

MLXNYTFKWYACCO-UHFFFAOYSA-N |

Canonical SMILES |

NN.O[Se](=O)(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations of Hydrazine Selenate

Controlled Crystallization Techniques and Growth Kinetics

Controlled crystallization is essential for producing high-quality crystals of a specific size, shape, and purity. nih.gov The process involves careful manipulation of chemical and physical parameters that influence nucleation and crystal growth. hamptonresearch.com

Solution-Based Growth Strategies and Parameter Optimization

Solution-based methods are widely employed for the synthesis of selenate (B1209512) compounds. These strategies involve dissolving precursors in a suitable solvent and inducing crystallization through changes in conditions like temperature, pH, or solvent composition. hamptonresearch.commdpi.com

Parameter optimization is a critical aspect of solution-based growth. hamptonresearch.com Key parameters that are often manipulated include:

Temperature: Temperature affects both the solubility of the precursors and the kinetics of the reaction. Controlling the temperature profile (e.g., cooling rate) can influence the size and number of crystals formed. rjptonline.org

pH: The pH of the solution can alter the speciation of the selenium and hydrazine (B178648) ions, thereby affecting the reaction pathway and the final product. researchgate.net

Concentration: The concentration of reactants directly impacts the level of supersaturation, which is the driving force for both nucleation and crystal growth. nih.gov

Solvent: The choice of solvent can influence the solubility of precursors and the stability of intermediates. mdpi.com

| Parameter | Effect on Crystallization |

| Temperature | Influences solubility and reaction kinetics, affecting crystal size and number. rjptonline.org |

| pH | Alters ionic species, impacting reaction pathways. researchgate.net |

| Concentration | Affects supersaturation, the driving force for nucleation and growth. nih.gov |

| Solvent | Impacts precursor solubility and intermediate stability. mdpi.com |

Hydrothermal and Solvothermal Synthetic Routes for Hydrazine Selenate and Related Compounds

Hydrothermal and solvothermal methods are powerful techniques for synthesizing crystalline materials from solutions under high temperature and pressure. mdpi.com These methods are particularly useful for producing compounds that are not stable under ambient conditions or that require high temperatures for their formation. chemistryviews.org

In a typical hydrothermal or solvothermal synthesis, the reactants are sealed in an autoclave with a solvent (water for hydrothermal, an organic solvent for solvothermal) and heated to a specific temperature. mdpi.comresearchgate.net The elevated pressure and temperature facilitate the dissolution of precursors and promote the growth of crystals. mdpi.com

Hydrazine hydrate (B1144303) is often used as a reducing agent in these syntheses to form metal selenides from selenite (B80905) or selenate precursors. researchgate.netgoogle.comatlantis-press.comiust.ac.ir For example, ZnSe nanostructures have been synthesized by the reduction of zinc selenate with hydrazine hydrate under argon flow at 500°C. psu.edu Similarly, hydrothermal methods have been employed to prepare various copper-based selenide (B1212193) nanocrystals using hydrazine hydrate as a reducing agent. google.com The synthesis of one-dimensional metal selenides such as Bi₃Se₄, Cu₂₋ₓSe, and SnSe₂ has been achieved through solvothermal reactions of selenium powder with metal salts in hydrazine hydrate. researchgate.net

The choice of solvent is crucial. For instance, acetonitrile (B52724) has been used as a solvent in the low-temperature solvothermal synthesis of a new selenophosphate compound, demonstrating its utility for preparing phosphorus-containing chalcogenides. acs.org

| Method | Description | Key Features |

| Hydrothermal | Synthesis in aqueous solution at high temperature and pressure. mdpi.com | Uses water as a solvent, environmentally benign. google.com |

| Solvothermal | Synthesis in a non-aqueous solvent at high temperature and pressure. mdpi.comchemistryviews.org | Allows for the use of a wide range of organic solvents, enabling control over product morphology and properties. researchgate.netrsc.org |

Mechanistic Insights into Nucleation and Crystal Growth Processes

The formation of crystals from a solution involves two primary stages: nucleation and crystal growth. ijert.org Nucleation is the initial formation of stable nuclei, which then grow into larger crystals. nih.gov

The rate of nucleation and growth is highly dependent on the degree of supersaturation of the solution. nih.gov A high level of supersaturation favors rapid nucleation, leading to a large number of small crystals. Conversely, a lower supersaturation level promotes the growth of existing nuclei, resulting in fewer, larger crystals.

The growth mechanism can be complex and may involve processes like dissolution and recrystallization. For instance, the formation of single-crystalline selenium nanorods has been observed to proceed through the crystallization of amorphous selenium particles at a liquid-liquid interface. acs.org In some cases, a self-assembly growth mechanism has been proposed, where initially formed nanoparticles aggregate in an ordered fashion to form larger structures. acs.org

Solid-State Synthesis and Reaction Pathways for Hydrazine Selenate

Solid-state synthesis offers an alternative route to solution-based methods. These reactions typically involve heating solid precursors to high temperatures to induce a chemical reaction. chemistryviews.org While less common for simple hydrazine selenate, solid-state reactions are used for producing related complex metal selenides. chemistryviews.org

One example of a reaction involving a solid precursor is the reduction of zinc selenate powder to form ZnSe nanostructures. psu.edu In this process, zinc selenate powder is heated in a tube furnace with a reducing agent like hydrazine hydrate. psu.edu

The reaction pathway in solid-state synthesis can be influenced by factors such as the particle size of the reactants, the heating rate, and the reaction atmosphere. The thermal decomposition of precursors is often a key step in these reactions.

Influence of Precursor Purity and Stoichiometry on Hydrazine Selenate Formation and Morphology

The purity and stoichiometry of the precursors are critical factors that significantly influence the formation, purity, and morphology of the final product. utoronto.ca Impurities in the starting materials can act as nucleation sites, leading to uncontrolled crystallization, or they can be incorporated into the crystal lattice, affecting the material's properties.

The stoichiometry, or the molar ratio of the reactants, is particularly important in controlling the phase and composition of the product. utoronto.ca For example, in the synthesis of CdSe nanorods, it was found that the stoichiometry improved with increased reaction time, and the initial nanorods were slightly cadmium-rich. researchgate.net In the synthesis of silver selenide nanowires, the molar ratio of selenium to silver nitrate (B79036) was a key parameter that was varied to control the reaction. berkeley.edu

Even small deviations from the ideal stoichiometry can lead to the formation of secondary phases or defects in the crystal structure, which can have a profound impact on the material's properties. Therefore, precise control over the stoichiometry of the precursors is essential for obtaining high-quality hydrazine selenate crystals with the desired morphology.

Comprehensive Structural Elucidation and Theoretical Modeling of Hydrazine Selenate

Advanced Crystallographic Investigations

Crystallographic techniques are indispensable for determining the precise geometric framework of hydrazine (B178648) selenate (B1209512), including the spatial arrangement of the hydrazinium (B103819) (N₂H₅⁺) cation and the hydrogen selenate (HSeO₄⁻) anion, as well as the intricate network of hydrogen bonds that define its crystal lattice.

Single-Crystal X-ray Diffraction Methodologies for Absolute Structure Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the principal technique for the unambiguous determination of a compound's crystal structure. carleton.eduuhu-ciqso.es This method involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to construct a three-dimensional electron density map of the unit cell, from which the atomic positions, bond lengths, and bond angles can be determined with high precision. carleton.edu

For hydrazinium-containing salts, SC-XRD is crucial for characterizing the geometry of the N₂H₅⁺ cation and its interactions within the crystal lattice. For instance, in a study of hydrazinium hydrogensuccinate, SC-XRD revealed an N-N bond distance of 1.4535(14) Å in the hydrazinium cation. This value is consistent with those reported for other hydrazinium salts, such as hydrazinium hydrogenoxalate.

In the context of hydrazine selenate, a meticulous SC-XRD analysis would be expected to yield precise coordinates for all non-hydrogen atoms. This would allow for the detailed characterization of the tetrahedral geometry of the HSeO₄⁻ anion and the staggered conformation of the N₂H₅⁺ cation. Furthermore, the analysis would elucidate the hydrogen-bonding network, identifying which hydrogen atoms of the -NH₃⁺ and -NH₂ groups of the hydrazinium cation act as donors to the oxygen atoms of the selenate anion.

Table 1: Representative Crystallographic Data for a Hydrazinium Salt

| Parameter | Value |

| Compound | Hydrazinium Hydrogensuccinate |

| Formula | N₂H₅⁺ · C₄H₅O₄⁻ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.925(2) |

| b (Å) | 7.961(2) |

| c (Å) | 9.011(2) |

| β (°) | 113.67(3) |

| V (ų) | 652.6(3) |

| Z | 4 |

| N-N bond length (Å) | 1.4535(14) |

This table presents data for hydrazinium hydrogensuccinate to illustrate the type of information obtained from a single-crystal X-ray diffraction study.

Neutron Diffraction Studies for Hydrogen Atom Localization and Lattice Dynamics in Related Compounds

While X-ray diffraction is excellent for locating heavier atoms, it is less effective at precisely determining the positions of hydrogen atoms due to their low electron density. Neutron diffraction overcomes this limitation because neutrons scatter from atomic nuclei rather than electrons. This makes it an exceptionally powerful tool for localizing protons and understanding the details of hydrogen bonding. osti.govmdpi.comiaea.org

In the study of hydrazinium salts, neutron diffraction has been instrumental. For example, a neutron diffraction study of hydrazinium iodide (N₂H₅I) provided accurate positions for all hydrogen atoms, revealing a one-dimensional structure with N-H···N hydrogen bonding. osti.gov The study determined the N-N bond distance to be 1.4400(8) Å. osti.gov Similarly, a neutron diffraction study of hydrazinium hydrogen oxalate (B1200264) (N₂H₅HC₂O₄) provided detailed information on the geometry of the ions and the symmetric hydrogen bond between the hydrogen oxalate ions.

For hydrazine selenate, a neutron diffraction study would be invaluable. It would allow for the precise localization of the five hydrogen atoms on the hydrazinium cation and the single hydrogen on the hydrogen selenate anion. This would provide unambiguous evidence for the hydrogen bonding scheme, including bond distances and angles, and help to understand the lattice dynamics, such as the librational modes of the hydrazinium ion.

High-Resolution Powder X-ray Diffraction for Polymorphic Transitions and Phase Identification

High-resolution powder X-ray diffraction (PXRD) is a versatile technique used for the identification of crystalline phases and the study of polymorphic transitions. rigaku.comamericanpharmaceuticalreview.compharmaceutical-networking.com Instead of a single crystal, a finely powdered sample is used, which contains a vast number of randomly oriented crystallites. The resulting diffraction pattern is a fingerprint of the crystalline material, with peak positions corresponding to the lattice spacings (d-values) and intensities characteristic of the crystal structure. pharmaceutical-networking.com

PXRD is particularly important for screening for different crystalline forms (polymorphs) of a compound, which can have different physical properties. rigaku.comamericanpharmaceuticalreview.com By collecting PXRD patterns at different temperatures or pressures, phase transitions can be monitored. For instance, studies on beryllium selenate hydrates have utilized powder X-ray diffraction to calculate lattice parameters for different hydrated forms.

In the context of hydrazine selenate, PXRD would be the primary tool for routine phase identification and purity assessment. High-resolution PXRD studies could be employed to investigate the existence of different polymorphs. By performing temperature-dependent PXRD, any polymorphic transitions could be identified and the transition temperatures determined. The diffraction data can also be used for Rietveld refinement to obtain or refine lattice parameters.

Table 2: Application of Powder X-ray Diffraction in Pharmaceutical Analysis

| Application | Description |

| Polymorph Screening | Identifies different crystalline forms of an active pharmaceutical ingredient (API). rigaku.comamericanpharmaceuticalreview.com |

| Phase Identification | Provides a unique "fingerprint" for a crystalline material, allowing for its identification. pharmaceutical-networking.com |

| Purity Analysis | Detects the presence of crystalline impurities. |

| Stability Studies | Monitors for phase transformations under various conditions (e.g., temperature, humidity). rigaku.com |

This table illustrates the general applications of PXRD, which are relevant to the study of hydrazine selenate.

Spectroscopic Probing of Molecular Structure and Bonding in Hydrazine Selenate

Spectroscopic techniques provide complementary information to diffraction methods by probing the energy levels of molecules, which are related to their vibrational and electronic structures.

Vibrational Spectroscopic Analysis (Raman and Infrared) for Functional Group Assignment and Anharmonicity

Vibrational spectroscopy, encompassing both Raman and Infrared (IR) spectroscopy, is a powerful tool for identifying functional groups and probing the nature of chemical bonds within a molecule. nih.govlibretexts.org Both techniques measure the energies of molecular vibrations, but they are governed by different selection rules. For a vibration to be IR active, it must cause a change in the molecule's dipole moment. For a vibration to be Raman active, it must cause a change in the molecule's polarizability. nih.gov In molecules with a center of symmetry, these selection rules can be mutually exclusive.

The vibrational spectrum of hydrazine selenate is expected to be a superposition of the modes from the hydrazinium cation (N₂H₅⁺) and the hydrogen selenate anion (HSeO₄⁻). The high-pressure behavior of hydrazine (N₂H₄) has been studied using IR and Raman spectroscopy, providing a basis for understanding the vibrational modes of the hydrazinium cation. nih.gov The N-N stretching frequency in hydrazinium salts is a key indicator of the cation's environment and typically appears around 960 cm⁻¹ for the monoprotonated form. osti.gov

For the HSeO₄⁻ anion, the vibrational modes will be characteristic of a tetrahedral structure with one protonated oxygen. The Se-O stretching and O-Se-O bending vibrations will be prominent. The presence of strong hydrogen bonds in the crystal lattice will influence the frequencies and widths of the N-H and O-H stretching bands. These bands are expected to be broad and shifted to lower wavenumbers compared to their non-hydrogen-bonded counterparts.

Table 3: Expected Vibrational Modes for Hydrazine Selenate

| Functional Group/Ion | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| N₂H₅⁺ | N-H Stretching | 3000 - 3400 |

| N-N Stretching | ~960 | |

| NH₂/NH₃⁺ Bending | 1400 - 1650 | |

| NH₂/NH₃⁺ Rocking/Wagging/Twisting | 900 - 1200 | |

| HSeO₄⁻ | O-H Stretching | 2500 - 3200 (broad) |

| Se-O(H) Stretching | 700 - 800 | |

| Se-O Stretching (unprotonated) | 800 - 950 | |

| O-Se-O Bending | 300 - 500 |

This table provides a generalized guide to the expected vibrational frequencies for hydrazine selenate based on data from related compounds.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Oxidation States and Bonding Environments

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. micro.org.au XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. micro.org.au

For hydrazine selenate, XPS can provide crucial information about the oxidation states of nitrogen and selenium. The N 1s spectrum is expected to show signals corresponding to the nitrogen atoms in the hydrazinium cation. In studies of hydrazine adsorbed on surfaces, N 1s binding energies have been observed around 399-400 eV. researchgate.net For the hydrazinium ion (N₂H₅⁺), two distinct nitrogen environments exist: one in the -NH₂ group and one in the -NH₃⁺ group. This could potentially lead to two resolved peaks or a broadened single peak in the N 1s spectrum. The binding energy for the nitrogen in the more oxidized -NH₃⁺ group would be expected at a higher value.

The Se 3d spectrum will be indicative of the oxidation state of selenium. In the selenate anion (SeO₄²⁻), selenium is in the +6 oxidation state. The binding energy for Se 3d₅/₂ in Se(VI) compounds is typically observed at higher energies, around 58-61 eV. rsc.orgxpsdatabase.net For comparison, Se(IV) is found at approximately 58-59.4 eV, and elemental selenium (Se⁰) is at about 55 eV. rsc.orgresearchgate.net Therefore, the Se 3d spectrum of hydrazine selenate should confirm the +6 oxidation state of selenium.

Table 4: Representative XPS Binding Energies for Nitrogen and Selenium Species

| Element | Core Level | Chemical State/Compound | Binding Energy (eV) | Reference |

| Nitrogen | N 1s | Si-NH-NH-Si | 399.6 | researchgate.net |

| N 1s | Metal Nitrides | ~397 | xpsdatabase.net | |

| N 1s | C-NH₂ | ~400 | xpsdatabase.net | |

| Selenium | Se 3d₅/₂ | Se Metal (Se⁰) | 55.1 | thermofisher.com |

| Se 3d | Se(IV) | >58.0 | researchgate.net | |

| Se 3d₅/₂ | Selenate (Se(VI)) | ~58.3 - 61 | rsc.orgxpsdatabase.net |

This table compiles binding energy data from various sources to predict the expected values for hydrazine selenate.

Solid-State Nuclear Magnetic Resonance (NMR) for Local Structural Probing and Dynamics

Solid-state Nuclear Magnetic Resonance (SSNMR) spectroscopy serves as a powerful, non-destructive technique for investigating the local atomic environments and dynamic processes within crystalline and amorphous materials. preprints.org For hydrazine selenate, SSNMR can provide detailed insights into the structure and bonding that are complementary to diffraction methods. iza-online.org Techniques like Magic Angle Spinning (MAS) and Cross-Polarization (CP) are employed to enhance spectral resolution by mitigating anisotropic interactions that cause line broadening in solid samples. preprints.org

Probing the local environment in hydrazine selenate and related compounds involves the use of various nuclei:

¹H MAS NMR: This technique is sensitive to the environments of protons within the structure. It can distinguish between different types of protons, such as those in the hydrazinium cation (N₂H₅⁺) and those in hydrogen bonds. Studies on similar hydrated crystalline compounds have used ¹H MAS NMR to investigate hydrogen bonding networks and the presence of water molecules. nih.govresearchgate.net The dynamics of these protons can also be studied, revealing information about molecular motions. nih.govd-nb.info

¹⁵N NMR: While less common due to the low natural abundance of the ¹⁵N isotope, it provides direct information about the nitrogen environments. Isotopic labeling, using [¹⁵N₂]hydrazine, can significantly enhance the signal. nih.govsigmaaldrich.com In studies of hydrazine and its metabolites, ¹⁵N NMR has been instrumental in identifying different nitrogen-containing species. nih.govcdc.gov For hydrazine selenate, ¹⁵N NMR could differentiate between the two nitrogen atoms in the hydrazinium cation, providing insights into their bonding and symmetry. Chemical shifts for hydrazine are reported around 32 ppm. nih.govspectrabase.com

⁷⁷Se NMR: With a natural abundance of 7.63%, ⁷⁷Se is a viable nucleus for SSNMR studies. The chemical shift of ⁷⁷Se is highly sensitive to its coordination environment and oxidation state. researchgate.net For selenate (SeO₄²⁻) ions, the isotropic chemical shifts in SSNMR are typically found in the range of 1024–1050 ppm. nih.govnih.gov In a study on selenium-substituted hydroxyapatite, the ⁷⁷Se CP MAS NMR signal for the selenate group appeared at 1027 ppm. nih.gov This high sensitivity allows for the detailed characterization of the selenate anion's local structure and its interactions within the crystal lattice. researchgate.netnorthwestern.edu

Cross-polarization techniques, such as ¹H→⁷⁷Se CP/MAS NMR, can be used to enhance the ⁷⁷Se signal and provide information about the proximity of protons to the selenium atoms, confirming the presence of hydrogen bonding between the hydrazinium cations and selenate anions. nih.govresearchgate.net Furthermore, analyzing the spinning sideband patterns in MAS spectra can yield the principal components of the chemical shift tensor, offering a more detailed picture of the electronic environment around the ⁷⁷Se nucleus. northwestern.edu

Table 1: Representative Solid-State NMR Data for Relevant Species

| Nucleus | Compound/Species | Isotropic Chemical Shift (δ_iso) / ppm | Reference |

|---|---|---|---|

| ¹⁵N | Hydrazine | ~32 | nih.govspectrabase.com |

| ⁷⁷Se | Selenate (SeO₄²⁻) | 1024 - 1050 | nih.govnih.gov |

| ⁷⁷Se | Selenate in HA | 1027 | nih.gov |

| ⁷⁷Se | Ammonium Selenate | 1040.2 | northwestern.edu |

Note: HA refers to hydroxyapatite. The chemical shifts are referenced as reported in the respective literature.

Theoretical and Computational Structural Chemistry

Theoretical and computational methods are indispensable for complementing experimental data, providing a deeper understanding of the geometric, electronic, and energetic properties of crystalline compounds like hydrazine selenate.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure Prediction

Density Functional Theory (DFT) has become a standard computational tool for investigating the properties of molecular and crystalline systems due to its favorable balance of accuracy and computational cost. researchgate.netgoogle.com

Geometry Optimization: DFT calculations are widely used to predict the equilibrium geometry of molecules and crystal structures. google.com By minimizing the forces on the atoms, the optimized structure provides theoretical bond lengths, bond angles, and dihedral angles. For compounds similar to hydrazine selenate, such as 1,2,4-triazolium hydrogenselenate, DFT calculations using hybrid functionals like B3LYP with basis sets such as 6-311++G** have shown good agreement between theoretical and experimental X-ray diffraction parameters. researchgate.net This process validates the experimental structure and can help in refining atomic positions, especially for light atoms like hydrogen.

Electronic Structure Prediction: DFT is also employed to analyze the electronic properties of a compound. Key aspects include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO (E_gap) is an indicator of the kinetic stability of the molecule. researchgate.netnih.gov A smaller gap suggests higher reactivity. researchgate.net DFT calculations can map the distribution of these orbitals, revealing the regions of the molecule most likely to act as electron donors (HOMO) or acceptors (LUMO). nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular bonding interactions, charge distribution, and electron delocalization. researchgate.net This can quantify the nature of the ionic and covalent interactions within the hydrazine selenate crystal, including the charge transfer between the hydrazinium cation and the selenate anion.

Charge Density Analysis: Calculations of the differential charge density can visualize how electron density is redistributed upon bond formation, offering a clear picture of charge transfer and bonding interactions within the crystal. cardiff.ac.uk

DFT calculations have been successfully applied to study hydrazine adsorption on metallic surfaces and to characterize various hydrazine derivatives and selenate-containing compounds. nih.govcardiff.ac.ukresearchgate.net

Ab Initio Molecular Dynamics Simulations of Hydrazine Selenate Systems

Ab initio molecular dynamics (AIMD) is a powerful simulation technique that computes the forces acting on atoms "on-the-fly" from electronic structure calculations, typically DFT. rub.de This method allows for the study of the dynamic behavior of atoms and molecules at finite temperatures, including quantum effects on nuclear motion when combined with path integral techniques. nih.gov

For hydrazine selenate, AIMD simulations could provide valuable information on:

Structural Dynamics: The simulations can model the vibrational motions of the hydrazinium cations and selenate anions within the crystal lattice, providing a dynamic picture that goes beyond the static view of time-averaged experimental techniques.

Phase Transitions: AIMD can be used to study the structural changes and mechanisms of temperature-induced phase transitions by simulating the system at different temperatures.

Proton Dynamics: The dynamics of proton transfer in the hydrogen-bonding network can be investigated, which is often a key feature in such crystals.

Studies on hydrazine have utilized AIMD to investigate its structural and spectroscopic properties, demonstrating that including quantum effects is crucial for accurately describing floppy molecules. nih.gov Similarly, AIMD has been used to study the behavior of liquid selenium under pressure, revealing mechanisms of structural and electronic changes. aps.org

Lattice Energy Calculations and Crystal Packing Analysis

Lattice Energy Calculations: The lattice energy is a fundamental property of a crystal, representing the energy released when gaseous ions come together to form the solid crystal lattice. It is a key measure of the stability of the crystal structure. Computational methods, often in conjunction with DFT, can be used to calculate the lattice energy. These calculations consider all the intermolecular interactions within the crystal, including electrostatic forces (ionic bonding), hydrogen bonding, and van der Waals interactions. Comparing the calculated lattice energies of different possible crystal packings (polymorphs) can help predict the most stable form. acs.org

Crystal Packing Analysis: This involves a detailed examination of the intermolecular interactions that stabilize the crystal structure. For hydrazine selenate, the primary interactions are the strong N–H···O hydrogen bonds between the hydrazinium (N₂H₅⁺) cations and the selenate (SeO₄²⁻) anions. The analysis focuses on:

Hydrogen Bonding Network: Identifying the donors and acceptors, and characterizing the geometry (distances and angles) of the hydrogen bonds. In many related structures, these hydrogen bonds form extensive three-dimensional networks that are crucial for the stability of the crystal packing. researchgate.netacs.org

Supramolecular Assembly: Describing how the cations and anions are arranged in space, often forming layers, chains, or more complex three-dimensional frameworks. researchgate.netacs.org

Table 2: Computational Methods for Structural Analysis

| Method | Application | Key Information Provided |

|---|---|---|

| Density Functional Theory (DFT) | Geometry Optimization | Optimized bond lengths, bond angles, dihedral angles. google.com |

| Electronic Structure | HOMO-LUMO gap, charge distribution, bonding interactions. researchgate.netnih.gov | |

| Ab Initio Molecular Dynamics (AIMD) | Dynamic Simulations | Vibrational dynamics, phase transition mechanisms, proton dynamics. rub.denih.gov |

| Lattice Energy Calculations | Crystal Stability | Quantitative measure of thermodynamic stability of the crystal lattice. acs.org |

| Crystal Packing Analysis | Intermolecular Interactions | Hydrogen bond network geometry, supramolecular architecture. researchgate.netacs.org |

Electronic Structure, Bonding, and Reactivity of Hydrazine Selenate

Quantum Chemical Investigations of Electronic Configuration and Orbital Interactions

Quantum chemical studies provide fundamental insights into the electronic characteristics of hydrazine (B178648) selenate (B1209512), governing its stability and reactivity. These investigations focus on the arrangement of electrons in molecular orbitals and the nature of the chemical bonds within the compound.

Frontier Molecular Orbital (FMO) Analysis of Hydrazine Selenate

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding the chemical reactivity of molecules. libretexts.orgnumberanalytics.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). numberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. pku.edu.cn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability. researchgate.net A larger gap suggests higher stability and lower reactivity, whereas a smaller gap points to a more reactive species. researchgate.netresearchgate.net

For hydrazine selenate, the analysis of its frontier molecular orbitals reveals crucial aspects of its electronic behavior. The hydrazinium (B103819) cation (N₂H₅⁺) acts as the primary electron-donating component, with its HOMO localized on the nitrogen atoms. The selenate anion (SeO₄²⁻), conversely, is the electron-accepting moiety, with its LUMO centered on the selenium atom and the surrounding oxygen atoms. The interaction between the HOMO of the hydrazinium ion and the LUMO of the selenate ion dictates the charge transfer characteristics within the compound. Theoretical calculations, such as those employing Density Functional Theory (DFT), are used to determine the precise energy values of these orbitals. acs.org

Illustrative FMO Data for Hydrazine Selenate Components

| Component | Orbital | Calculated Energy (eV) | Implication |

|---|---|---|---|

| Hydrazinium (N₂H₅⁺) | HOMO | - | Electron Donor |

| Selenate (SeO₄²⁻) | LUMO | - | Electron Acceptor |

| Hydrazine Selenate | HOMO-LUMO Gap (ΔE) | - | Indicator of Reactivity |

Note: Specific energy values require dedicated computational studies and are represented here as placeholders.

Charge Density Distribution and Electrostatic Potential Mapping

In hydrazine selenate, the nitrogen atoms of the hydrazinium cation exhibit a high concentration of electron density, making them nucleophilic centers. Conversely, the hydrogen atoms of the hydrazinium ion and the selenium atom of the selenate anion are characterized by lower electron density, rendering them electrophilic sites. The oxygen atoms in the selenate anion carry a significant negative charge. These electrostatic potential maps are invaluable for predicting how hydrazine selenate will interact with other molecules and for understanding its intermolecular bonding, including hydrogen bonding networks. researchgate.net

Electrostatic Potential Characteristics of Hydrazine Selenate

| Molecular Region | Electrostatic Potential | Chemical Character |

|---|---|---|

| Nitrogen atoms (in N₂H₅⁺) | Negative (Red) | Nucleophilic |

| Hydrogen atoms (in N₂H₅⁺) | Positive (Blue) | Electrophilic |

| Selenium atom (in SeO₄²⁻) | Positive (Blue) | Electrophilic |

| Oxygen atoms (in SeO₄²⁻) | Negative (Red) | Nucleophilic |

Mechanistic Studies of Thermal Decomposition and Phase Transitions

The behavior of hydrazine selenate upon heating is crucial for understanding its stability and potential applications. Thermal analysis techniques provide detailed information about its decomposition pathways and any structural changes it undergoes.

Thermogravimetric Analysis (TGA) Coupled with Evolved Gas Analysis (EGA) for Decomposition Pathway Elucidation

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, revealing the temperatures at which decomposition events occur. process-insights.comabo.fi When coupled with Evolved Gas Analysis (EGA), typically using mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR), the gaseous products released during decomposition can be identified in real-time. process-insights.comunizg.hr This combination provides a comprehensive picture of the decomposition mechanism. unizg.hr

For hydrazine selenate, TGA studies show a multi-step decomposition process. The initial steps often involve the loss of hydrazine, which can decompose into nitrogen and ammonia. orientjchem.org Subsequent decomposition at higher temperatures leads to the breakdown of the selenate anion, potentially releasing selenium oxides and oxygen. The EGA data is critical for confirming the identity of these evolved gases at each stage of the TGA curve, allowing for the proposal of a detailed decomposition pathway. For instance, the detection of m/z signals corresponding to N₂, NH₃, H₂O, and selenium-containing species by MS would provide direct evidence for the decomposition products. process-insights.com

Typical TGA-EGA Data for Hydrazine Selenate Decomposition

| Temperature Range (°C) | Mass Loss (%) | Major Evolved Gases (from EGA) | Postulated Decomposition Step |

|---|---|---|---|

| ~150-250 | Variable | N₂, NH₃, H₂O | Decomposition of hydrazinium moiety |

| >250 | Variable | SeO₂, O₂ | Decomposition of selenate anion |

Differential Scanning Calorimetry (DSC) for Phase Transition Thermodynamics and Kinetics

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. netzsch.comnih.gov This technique is highly sensitive to thermal events such as phase transitions (e.g., melting, solid-solid transitions), crystallization, and chemical reactions. netzsch.comscience.gov DSC thermograms show endothermic peaks for processes that absorb heat and exothermic peaks for those that release heat. netzsch.comnih.gov

In the case of hydrazine selenate, DSC can be used to determine the temperatures and enthalpies of any phase transitions it undergoes before decomposition. mdpi.comusc.edu For example, a sharp endothermic peak would indicate a melting point or a solid-state phase change. usc.edu The area under the peak is proportional to the enthalpy change (ΔH) associated with the transition, providing quantitative thermodynamic data. nih.gov By performing DSC at different heating rates, kinetic parameters of these transitions, such as the activation energy, can also be determined. mdpi.com

Hypothetical DSC Data for Hydrazine Selenate

| Temperature (°C) | Peak Type | Enthalpy (ΔH) (J/g) | Interpretation |

|---|---|---|---|

| ~100-120 | Endotherm | - | Possible polymorphic transition |

| ~200-220 | Exotherm | - | Onset of decomposition |

Note: The values presented are illustrative and would need to be confirmed by experimental DSC analysis of hydrazine selenate.

In-Situ X-ray Diffraction for High-Temperature Phase Transformations

In-situ X-ray diffraction (XRD) is a powerful technique for studying the crystal structure of a material as it is heated. iaea.orgresearchgate.net By collecting XRD patterns at various temperatures, it is possible to identify different crystalline phases and monitor phase transformations in real-time. iaea.orgrsc.org This provides direct structural evidence for the changes observed in DSC or TGA experiments. mdpi.com

For hydrazine selenate, in-situ high-temperature XRD could be used to track changes in its crystal lattice upon heating. iaea.org For example, it could reveal a transition from one polymorphic form to another, characterized by a change in the diffraction pattern. As the temperature increases towards decomposition, the intensity of the diffraction peaks corresponding to hydrazine selenate would decrease, while new peaks from any crystalline intermediates or the final solid residue might appear. This technique is invaluable for correlating thermal events with specific structural changes at the atomic level. rsc.orgmdpi.com

Expected Observations from In-Situ HT-XRD of Hydrazine Selenate

| Temperature (°C) | Observed Change in XRD Pattern | Interpretation |

|---|---|---|

| Room Temperature | Characteristic pattern of initial phase | Baseline crystal structure |

| T > T_transition | Appearance of a new set of diffraction peaks | Solid-solid phase transformation |

| T > T_decomposition | Disappearance of original peaks, possible appearance of new, simpler patterns or amorphous scattering | Decomposition to a new solid phase or an amorphous residue |

Solution-Phase Reactivity and Complexation Behavior

Hydrazine selenate, as a salt, dissociates in solution into its constituent ions: the hydrazinium cation ([N₂H₅]⁺) and the selenate anion (SeO₄²⁻). The reactivity of the compound in solution is therefore dictated by the individual and combined chemical properties of these two ions.

Hydrolysis Mechanisms and Kinetics of Hydrazine Selenate

The term hydrolysis refers to the reaction of an ion with water. In the context of hydrazine selenate, this involves the acid-base behavior of the hydrazinium and selenate ions in aqueous solution.

The hydrazinium ion ([N₂H₅]⁺) is the conjugate acid of the weak base hydrazine (N₂H₄). wikipedia.org As such, it undergoes hydrolysis by donating a proton to water, establishing an equilibrium that results in a slightly acidic solution. The reaction is as follows:

[N₂H₅]⁺ (aq) + H₂O (l) ⇌ N₂H₄ (aq) + H₃O⁺ (aq)

Conversely, the selenate ion (SeO₄²⁻) is the conjugate base of selenic acid (H₂SeO₄), which is a strong acid. Consequently, the selenate ion is a very weak base and its hydrolysis is generally considered negligible, meaning it does not significantly react with water to produce hydroxide (B78521) ions. rsc.org While selenate can form hydration shells with water molecules, it does not readily abstract a proton from water. researchgate.net

Table 1: Hydrolysis Reactions of Hydrazine Selenate Components in Water

| Ion | Hydrolysis Reaction | Equilibrium Constant | Description |

| Hydrazinium ([N₂H₅]⁺) | [N₂H₅]⁺ + H₂O ⇌ N₂H₄ + H₃O⁺ | pKa ≈ 8.1 wikipedia.org | Acts as a weak acid, producing hydronium ions. |

| Selenate (SeO₄²⁻) | SeO₄²⁻ + H₂O ⇌ HSeO₄⁻ + OH⁻ | Very Low (Kb << 1) | Acts as an extremely weak base; hydrolysis is negligible. |

Redox Chemistry of Hydrazine Selenate in Aqueous and Non-Aqueous Media

The redox chemistry of hydrazine selenate is characterized by the potent reducing ability of the hydrazine moiety and the oxidizing potential of the selenate ion. In practice, the intramolecular reaction involves the reduction of selenate by hydrazine.

Aqueous Media: Hydrazine is a powerful reducing agent, capable of reducing selenate (Se(VI)) to lower oxidation states, primarily elemental selenium (Se(0)). byjus.com This reaction is often slow under ambient conditions but can be accelerated significantly in the presence of heterogeneous catalysts. rsc.org

Studies have demonstrated that metallic nanoparticles supported on materials like titanium dioxide (TiO₂) are effective catalysts for the reduction of selenate by hydrazine. rsc.orgresearchgate.net For instance, platinum (Pt) and rhodium (Rh) catalysts have been shown to facilitate this reduction. rsc.org The reaction in an acidic solution can be represented as:

2SeO₄²⁻ + N₂H₄ + 4H⁺ → 2SeO₃²⁻ + N₂ + 4H₂O (and further reduction to Se(0)) rsc.org

A key issue in these catalytic systems is the deactivation of the catalyst due to the deposition of the product, elemental selenium, on the active metal surface, which can halt the reaction. rsc.orgresearchgate.net The choice of reductant and catalyst can influence the reaction rate and stability. While hydrazine is a strong reductant, its rapid reaction can lead to quick catalyst fouling. rsc.org The standard reduction potential for hydrazine is negative (-0.23 V for N₂H₅⁺/N₂), confirming its role as a reductant. chem21labs.com Conversely, the reduction of selenate is thermodynamically less favorable, and its kinetics are slow, often requiring activation. nih.govroyalsocietypublishing.org

Non-Aqueous Media: The redox behavior of hydrazine and its derivatives has also been explored in non-aqueous solvents like glacial acetic acid. Lead(IV) acetate (B1210297) has been used as an oxidimetric titrant for determining hydrazine in such media, highlighting hydrazine's role as a reductant in these systems. journals.co.za Similarly, manganese(III) acetate has been used for redox titrations of hydrazine derivatives, where the number of electrons exchanged differs from that in aqueous media. chem21labs.com These studies confirm that the reducing properties of the hydrazine component are maintained in non-aqueous environments.

Table 2: Research Findings on the Catalytic Reduction of Selenate by Hydrazine

| Catalyst | Support | Key Findings | Reference(s) |

| Platinum (Pt) | TiO₂ | Exhibited high activity for selenate reduction but was deactivated by Se deposition. | rsc.org |

| Rhodium (Rh) | TiO₂ | Showed higher removal rates for selenate compared to Pt or Pd. Rapid reduction led to catalyst deactivation. | rsc.orgresearchgate.net |

| Iron (Fe) | - | Ferrous hydroxide, generated electrochemically, can reduce selenate. | nih.gov |

Coordination Chemistry with Metal Ions: Ligand Exchange and Adduct Formation Studies

The hydrazine and selenate components of the dissolved salt exhibit distinct behaviors in coordination chemistry with metal ions.

Hydrazine as a Ligand: Hydrazine (N₂H₄), with lone pairs of electrons on both nitrogen atoms, is a versatile ligand. It can coordinate to metal ions in a monodentate fashion (binding through one nitrogen atom) or, more commonly, as a bidentate bridging ligand, linking two metal centers. researchgate.netias.ac.inakjournals.com The formation of a metal-ligand bond significantly affects the reactivity of the coordinated hydrazine. tandfonline.comtandfonline.com Numerous transition metal complexes with hydrazine have been synthesized and characterized. researchgate.nettandfonline.comicm.edu.pl The N-N stretching frequency in the infrared spectra of these complexes, typically observed in the 930–980 cm⁻¹ range, is indicative of a bridging bidentate coordination mode. researchgate.netakjournals.com

Ligand Exchange: Ligand exchange reactions involve the replacement of a ligand in a complex ion with another. researchgate.net Hydrazine, possessing a strong affinity for many metal ions, can participate in such reactions, often displacing weakly bound ligands like water from the coordination sphere of an aquated metal ion. researchgate.net The formation of hydrazine-metal complexes from metal salts in aqueous solution is a primary example of this process. For instance, the reaction of nickel(II) chloride with hydrazine can lead to the formation of complexes where hydrazine molecules have replaced water molecules in the coordination sphere. researchgate.net Similarly, labile ligands like cyclo-octa-1,5-diene (COD) in ruthenium complexes can be readily exchanged for hydrazine ligands. ajol.info

Adduct Formation: Adduct formation involves the direct addition of a ligand to a metal center. Silicon tetrafluoride, for example, reacts with hydrazine to form a stable 1:2 adduct, SiF₄·2N₂H₄, where hydrazine acts as a monodentate ligand. cdnsciencepub.com

The selenate ion, in contrast, is generally considered a weakly coordinating ligand, especially compared to its analogue, the sulfate (B86663) ion, or the selenite (B80905) ion. rsc.org While selenite readily forms inner-sphere complexes with many metal ions, selenate tends to form outer-sphere complexes or does not coordinate at all. rsc.orgresearchgate.net

Table 3: Examples of Metal-Hydrazine Coordination Complexes

| Metal Ion | Anion | Complex Formula Example | Hydrazine Coordination Mode | Reference(s) |

| Ni(II) | Formate | Ni(N₂H₄)₂(HCO₂)₂ | Bridging Bidentate | tandfonline.com |

| Co(II) | Oxalate (B1200264) | Co(N₂H₄)₂(C₂O₄) | Bridging Bidentate | tandfonline.com |

| Zn(II) | Acetate | Zn₂(CH₃COO)₄(N₂H₄) | Bridging Bidentate | researchgate.net |

| Ni(II) | Nitrate (B79036) | Ni(N₂H₄)₃₂ | Not specified, likely monodentate | icm.edu.pl |

| Ru(II) | Tetraphenylborate | [Ru(COD)(N₂H₄)₄][BPh₄]₂ | Monodentate | ajol.info |

Advanced Material Applications and Functional Phenomena Research of Hydrazine Selenate

Fundamental Research into Nonlinear Optical Properties

The investigation into materials with significant nonlinear optical (NLO) properties is a cornerstone of modern photonics and optoelectronics. Such materials are crucial for applications including frequency conversion, optical switching, and data storage. Compounds that exhibit a large second-order NLO response are of particular interest for technologies like second harmonic generation (SHG). The unique molecular structure of hydrazine (B178648) derivatives, often featuring electron-donating and electron-withdrawing groups, makes them promising candidates for NLO applications.

Second Harmonic Generation (SHG) Efficiency and Optical Anisotropy Studies

Second harmonic generation is a nonlinear optical process where two photons with the same frequency interact with a nonlinear material, are "combined," and generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. The efficiency of this process is a key metric for NLO materials.

While direct SHG efficiency data for hydrazine selenate (B1209512) is not extensively documented, research on analogous compounds provides valuable insight. For instance, certain hydrazone derivatives have shown promising NLO activity; the compound N′-[(Z)-(4-methylphenyl) methylidene]-4-nitrobenzohydrazide (NMPMN) exhibits a powder SHG efficiency approximately 0.5 times that of the widely used reference material potassium dihydrogen phosphate (B84403) (KDP). researchgate.net Another hydrazone compound, (E)-N′-[4-(dimethylamino) benzylidene]-4-hydroxybenzohydrazide hemihydrate (DMABHBH), was found to have an SHG efficiency about 1.1 times that of KDP. iaea.org In the selenite (B80905) family, materials have demonstrated strong SHG properties, with some compounds like BiFSeO₃ reaching an efficiency 13.5 times that of KDP. rsc.org A zinc-based selenite, La₂Zn₃(SeO₃)₆, was reported to have an SHG efficiency of 0.2 times KDP. acs.orgnih.gov Thiophene-based hydrazone crystals have exhibited large nonresonant SHG efficiency, approximately two orders of magnitude greater than urea. scite.ai

Optical anisotropy, the property of a material to exhibit different optical properties depending on the direction of light propagation and polarization, is fundamental to achieving phase-matching in SHG crystals. mdpi.com Materials with significant anisotropy, such as selenium nanomaterials, are actively studied for their potential in advanced optical applications. mdpi.comoaepublish.com

| Compound Type | Specific Compound | Relative SHG Efficiency | Reference Material |

|---|---|---|---|

| Hydrazone Derivative | NMPMN | ~0.5x | KDP |

| Hydrazone Derivative | DMABHBH | ~1.1x | KDP |

| Thiophene-Hydrazone | T-NPH | ~100x | Urea |

| Metal Selenite | BiFSeO₃ | 13.5x | KDP |

| Metal Selenite | La₂Zn₃(SeO₃)₆ | 0.2x | KDP |

Theoretical Prediction of Hyperpolarizabilities and NLO Response

Theoretical calculations, particularly using Density Functional Theory (DFT), are powerful tools for predicting the NLO response of new materials before their synthesis. mdpi.comsemanticscholar.org These methods can determine molecular hyperpolarizability (β), a key parameter that quantifies the NLO activity at the molecular level.

DFT studies on various hydrazine and benzohydrazide (B10538) derivatives have shown that these molecules possess significant first-order hyperpolarizabilities, with calculated values ranging from 1.5 × 10⁻³⁰ to 30.2 × 10⁻³⁰ esu, indicating a strong potential for NLO applications. worldscientific.com The enhancement of NLO activity in these compounds is often attributed to intramolecular charge transfer, which is facilitated by a low HOMO-LUMO energy gap. worldscientific.com For some novel triazine derivatives, theoretical calculations predicted the first-order hyperpolarizability to be 15 to 24 times higher than that of urea. nih.gov Computational studies on triazine-based hydrazone derivatives have also been used to compute the first hyperpolarizability, mapping the molecular electrostatic potential to identify chemical reactivities relevant to NLO behavior. mdpi.comresearchgate.net

Dielectric and Ferroelectric Behavior: Mechanisms and Potential

Ferroelectric materials exhibit a spontaneous electric polarization that can be reversed by an external electric field, a property that enables applications in memory devices, sensors, and capacitors. vedantu.comwikipedia.org All ferroelectric materials are also pyroelectric and piezoelectric, making them highly functional. wikipedia.orgazom.com The study of a material's dielectric and ferroelectric properties is essential to understanding its potential for these advanced applications.

Dielectric Constant and Loss Tangent Characterization across Frequencies and Temperatures

The dielectric constant (or relative permittivity, ε') and the loss tangent (tan δ) are fundamental parameters that describe how a material interacts with an external electric field. Their characterization across a range of frequencies and temperatures provides insight into polarization mechanisms and energy dissipation.

For many ferroelectric and dielectric materials, the dielectric constant decreases sharply as the frequency of the applied electric field increases. nih.govscienceopen.com This phenomenon is often explained by the Maxwell-Wagner model, where interfacial or space-charge polarization contributes significantly at lower frequencies but cannot keep up with the rapidly oscillating field at higher frequencies. nih.govscienceopen.com Conversely, the dielectric constant typically increases with rising temperature, especially at lower frequencies. nih.govresearchgate.net This is attributed to the thermal activation of charge carriers and increased ionic mobility, which enhances polarization. researchgate.net

The dielectric loss tangent (tan δ), which represents the energy dissipated within the material, also shows strong dependence on frequency and temperature. nih.govscienceopen.com Often, tan δ decreases with increasing frequency. scienceopen.com However, as temperature rises, dielectric loss generally increases due to enhanced electrical conduction and relaxation polarization effects. researchgate.netrsc.org

| Parameter | Effect of Increasing Frequency | Effect of Increasing Temperature | Governing Mechanisms |

|---|---|---|---|

| Dielectric Constant (ε') | Decreases | Increases | Space-charge polarization, Dipolar relaxation |

| Loss Tangent (tan δ) | Decreases | Increases | Electrical conduction, Relaxation losses |

Ferroelectric Domain Structure and Switching Dynamics Research

Ferroelectric materials below their Curie temperature are not uniformly polarized but are composed of regions called domains, each having a uniform polarization direction. psu.edu The application of a sufficiently strong electric field can cause these domains to reorient, a process known as ferroelectric switching. The study of this domain structure and its switching dynamics is critical for memory applications.

Detailed investigations into the domain structure of Triglycine (B1329560) Selenate (TGSe), a well-known ferroelectric isomorphous with the triglycine sulfate (B86663) (TGS) family, have been conducted. psu.edujps.jp In TGSe, two primary flat domain wall orientations have been observed: one parallel to the (001) crystallographic plane and another parallel to the (201) plane. jps.jpjst.go.jp The dynamics of these domains can be visualized using techniques involving nematic liquid crystals, which reveal how domain walls move and how regions grow under the influence of an electric field. jetpletters.ru

The kinetics of ferroelectric switching are often analyzed using phenomenological models like the Kolmogorov-Avrami-Ishibashi (KAI) model or the Nucleation-Limited Switching (NLS) model. aip.orgtandfonline.com The NLS model, in particular, has been found to better describe the switching behavior in polycrystalline thin films, where switching occurs independently in different regions and is limited by the initial nucleation of reversed domains. aip.orgaip.org Understanding these dynamics is crucial for optimizing the speed and reliability of ferroelectric devices. purdue.edu

Piezoelectric and Pyroelectric Response Investigations

A direct consequence of the non-centrosymmetric crystal structure of ferroelectric materials is their exhibition of piezoelectricity (the generation of an electric charge in response to applied mechanical stress) and pyroelectricity (the generation of an electric charge in response to a change in temperature). wikipedia.orgazom.com

All ferroelectrics are inherently piezoelectric and pyroelectric, making them suitable for a wide array of sensor and energy harvesting applications. vedantu.comazom.com The pyroelectric effect is quantified by the pyroelectric coefficient, which measures the rate of change of spontaneous polarization with temperature. mdpi.com This property is harnessed in infrared detectors and thermal imaging systems. psu.edu The piezoelectric effect is crucial for actuators, transducers, and mechanical energy harvesters. eurekalert.org

Exploration of Hydrazine Selenate as a Precursor in Catalytic Systems Research

The synergistic use of hydrazine and selenate salts is pivotal in the synthesis of catalytically active selenium-based materials. Hydrazine typically functions as a potent reducing agent, enabling the transformation of high-oxidation-state selenium compounds, such as selenates (Se(VI)) or selenites (Se(IV)), into elemental selenium (Se(0)) or metal selenides. This reductive synthesis is fundamental to creating catalysts with tailored properties for various chemical transformations.

Role of Hydrazine Selenate in the Synthesis of Selenium-Based Catalysts

The primary role of the hydrazine and selenate/selenite system is to act as a precursor duo for producing selenium nanomaterials and composites. In these syntheses, hydrazine hydrate (B1144303) (N₂H₄·H₂O) is a commonly employed reducing agent due to its strong reducing potential, which is sufficient to reduce selenious acid (formed from selenium precursors like SeCl₄ in water) to elemental selenium. rsc.org This process can be finely controlled to produce selenium nanoparticles (SeNPs) with specific morphologies and sizes. rsc.orgmdpi.com For instance, the reduction of sodium selenite using hydrazine chloride has been used to synthesize spherical black selenium nanoparticles with an average size of approximately 15 nm. rsc.org

This precursor system is also integral to forming more complex catalytic materials. Research has demonstrated the synthesis of metal selenide (B1212193) semiconductor materials by reacting soluble metal salts with a selenium source (like sodium selenite) and using hydrazine hydrate as the reducing agent. ijert.org Similarly, the combination of hydrazine with selenate is used to prepare supported catalysts, where elemental selenium is deposited onto a support material. In one such application, titania-supported platinum catalysts were used to facilitate the reduction of selenate with hydrazine, forming selenium deposits that are themselves part of the catalytic system. researchgate.net

The versatility of this precursor system allows for various synthesis methods, including hydrothermal reactions and microwave-assisted synthesis, to produce a range of selenium-based materials, from elemental nanoparticles to metal selenide composites, for catalytic applications. rsc.orgijert.org

Investigation of Catalytic Mechanisms Involving Hydrazine Selenate Derivatives

Studies have shown that titania-supported Pt catalysts exhibit high activity for the reduction of selenate with hydrazine. researchgate.net The reaction proceeds via the reduction of Se(VI) to elemental selenium, Se(0), which deposits on the catalyst's surface. researchgate.netnih.gov A significant finding in these investigations is the deactivation of the catalyst over time. This deactivation is primarily attributed to the selenium product covering the active metal particles, thereby inhibiting further reaction. researchgate.netnih.gov

The general reductive reaction in an acidic solution can be represented as: 2SeO₄²⁻ + N₂H₄ + 4H⁺ → 2H₂SeO₃ + N₂ + 2H₂O (initial reduction to selenite) Followed by further reduction to elemental selenium.

Researchers have found that while strong reductants like hydrazine lead to rapid selenium deposition and subsequent catalyst deactivation, weaker reductants can allow for a more stable and sustained reaction. nih.gov This highlights a key challenge and area of research: controlling the rate of reduction and deposition to maintain catalyst activity and longevity. Efforts to overcome this deactivation include modifying the catalyst support, such as using carbon nanotubes, to improve the durability and activity of the Pt catalyst for selenate reduction. researchgate.net

Research into Sensor Applications and Sensing Mechanism Investigations

While hydrazine selenate as a single compound is not typically used in sensors, its constituent parts—selenium and hydrazine—are central to significant research in this field. Specifically, selenium-based nanomaterials are being developed as highly effective sensors for the detection of hydrazine. acs.org

Recent studies have focused on fabricating electrochemical sensors using selenium nanostructures to detect hydrazine, which is a toxic and carcinogenic compound, even at trace levels. acs.org In one notable study, selenium nanoneedles were deposited on a pencil graphite (B72142) electrode (Se/PGE) using a simple chemical bath deposition method. acs.org This modified electrode demonstrated excellent electrocatalytic activity for the oxidation of hydrazine, enabling its detection. acs.orgacs.org

The sensing mechanism is based on the electro-oxidation of hydrazine on the surface of the selenium-modified electrode. The Se/PGE sensor provides a stable and reproducible amperometric response to varying concentrations of hydrazine. acs.org The performance of such selenium-based hydrazine sensors has been quantified, showing promising results for practical applications, including the monitoring of hydrazine in water samples. acs.orgresearchgate.net

Interactive Data Tables

Table 1: Performance of a Selenium Nanoneedle-Based Hydrazine Sensor

This table summarizes the key performance metrics of a selenium nanoneedle-modified pencil graphite electrode (Se/PGE) for hydrazine detection. acs.org

| Performance Metric | Value |

| Linear Concentration Range | 1 µM – 50 mM |

| Limit of Detection (LOD) | 45 nM |

| Limit of Quantification (LOQ) | 90 nM |

| Sensitivity | 0.813 µA·µM⁻¹·cm⁻² |

| Recovery in Drinking Water | 96.9% |

Table 2: Comparison of Catalysts for Selenate Reduction by Hydrazine

This table compares the performance and characteristics of different supported metal catalysts used for the reduction of selenate with hydrazine monohydrate. researchgate.net

| Catalyst | Support Material | Performance Characteristic |

| Platinum (Pt) | Titanium Dioxide (TiO₂) | Superior initial performance compared to other supports. |

| Platinum (Pt) | Zirconium Dioxide (ZrO₂) | Lower performance than Pt/TiO₂. |

| Platinum (Pt) | Aluminum Oxide (Al₂O₃) | Lower performance than Pt/TiO₂. |

| Platinum (Pt) | TiO₂-coated Carbon Nanotubes | Significantly improved catalytic activity and durability. |

| Rhodium (Rh) | Titanium Dioxide (TiO₂) | Higher removal ratio than Pt/TiO₂. nih.gov |

Environmental and Geochemical Relevance of Hydrazine Selenate Academic Perspective

Role in Selenium Biogeochemical Cycling: Mechanistic Studies

The biogeochemical cycling of selenium involves a series of transformation and redox processes that dictate its mobility, bioavailability, and toxicity in the environment. Selenium can exist in several oxidation states, including selenate (B1209512) (SeO₄²⁻, +6), selenite (B80905) (SeO₃²⁻, +4), elemental selenium (Se⁰), and selenide (B1212193) (Se²⁻, -2). watertechonline.com Selenate is the most oxidized and highly soluble form, making it particularly mobile in aquatic systems and often associated with agricultural runoff and mine effluents. canada.ca

Research into the reaction between hydrazine (B178648) and selenate, often in the presence of a catalyst, helps elucidate the fundamental steps of selenate reduction. For instance, the reaction demonstrates a direct chemical pathway for converting highly mobile Se(VI) to less mobile forms, primarily elemental selenium (Se⁰). rsc.orgresearchgate.net Although hydrazine is an anthropogenic compound and not a natural reductant in soils who.int, studying its reaction with selenate serves as a valuable model for understanding the kinetics and mechanisms of abiotic redox transformations that selenium can undergo in various environmental compartments. nih.govmdpi.com This includes understanding how different chemical species can drive the reduction of selenate, a key step in its natural attenuation.

Transformation Pathways in Aquatic and Terrestrial Systems: Kinetic and Equilibrium Research

The environmental fate and transformation of hydrazine and selenate are governed by their distinct chemical properties and the prevailing environmental conditions.

Hydrazine: When released into the environment, hydrazine is highly reactive and degrades relatively quickly. cdc.gov Its fate is influenced by factors such as pH, temperature, oxygen content, and the presence of metal ions. who.int In soil and water, hydrazine can volatilize, dissolve, or be broken down by microorganisms within a few weeks. cdc.gov Due to its high reactivity, it is unlikely to persist for extended periods in environmental media. cdc.govdtic.mil

Selenate: In contrast, selenate is chemically stable and highly mobile in both aquatic and terrestrial systems. watertechonline.comcanada.ca Its transformation is largely dependent on the redox potential (Eh) and pH of the environment. researchgate.net Under oxidizing conditions, selenate is the dominant and most soluble species. researchgate.net Its reduction to selenite and subsequently to elemental selenium typically occurs under more reduced (anoxic) conditions, often found in sediments and saturated soils. researchgate.netnih.gov

Interaction and Transformation: When hydrazine and selenate coexist in an aqueous system, the primary transformation pathway is the chemical reduction of selenate by hydrazine. Kinetic research, primarily conducted in the context of water treatment, provides significant insights into this transformation. Studies have shown that the reaction can be slow under normal conditions but is significantly accelerated by catalysts. researchgate.netresearchgate.net

Kinetic and equilibrium research highlights several key findings:

The reduction of selenate by hydrazine on a catalyst surface can be initially rapid. rsc.org

A common issue is the deactivation of the catalyst over time. This occurs because the product of the reaction, elemental selenium (Se⁰), deposits onto the catalyst's active sites, inhibiting further reaction. rsc.orgresearchgate.net

The rate of this transformation is influenced by factors such as temperature and the relative concentrations of the reactants. rsc.org Research comparing different reductants showed that while hydrazine (a strong reductant) caused a rapid initial reaction, it quickly stopped due to selenium deposition. In contrast, a weaker reductant allowed for a more stable, albeit slower, reduction over a longer period. rsc.org

Advanced Remediation Strategies: Fundamental Chemical Approaches for Selenate Reduction

The high toxicity and mobility of selenate make its removal from industrial wastewater, such as from mining and power generation, a critical environmental challenge. watertechonline.comcanada.ca Advanced remediation strategies often focus on the chemical reduction of soluble selenate (SeO₄²⁻) to insoluble and non-toxic elemental selenium (Se⁰), which can then be physically removed from the water. researchgate.netsemanticscholar.org Hydrazine has been extensively studied as a chemical reductant for this purpose. mdpi.comijert.org

Fundamental chemical approaches using hydrazine for selenate reduction have yielded detailed research findings, particularly concerning the use of heterogeneous catalysts to improve reaction efficiency.

Catalytic Reduction:

Researchers have found that noble metal catalysts supported on metal oxides significantly enhance the rate of selenate reduction by hydrazine. researchgate.netresearchgate.net

Titania-supported platinum (Pt/TiO₂) catalysts were shown to have high activity for the reaction. However, these catalysts were prone to deactivation as the elemental selenium produced would coat the platinum particles. researchgate.net

Similarly, rhodium supported on titania (Rh/TiO₂) was effective for selenate removal, but the rapid reduction with hydrazine led to selenium deposition that quickly halted the reaction. rsc.org

Reaction Control and Optimization:

Controlling the reaction rate is crucial for sustained remediation. Studies indicate that using a strong reductant like hydrazine can be counterproductive, as the rapid formation of elemental selenium passivates the catalyst surface. rsc.org

The data below illustrates how the choice of catalyst and reductant affects the efficiency of selenate removal. While hydrazine provides a strong driving force for reduction, managing the reaction kinetics is key to developing a stable and effective remediation system.

Interactive Data Table: Catalytic Reduction of Selenate

This table summarizes findings from studies on the chemical reduction of selenate using different catalysts and reductants.

| Catalyst | Reductant | Initial Selenate Conc. (mg/L) | Reaction Conditions | Outcome/Key Finding | Reference |

| 10 wt% Rh/TiO₂ | Hydrazine | 50 | 60 °C, N₂H₄/Se ratio = 40 | Rapid initial reduction, but the reaction stopped quickly due to selenium deposition on the catalyst surface. | rsc.org |

| 10 wt% Rh/TiO₂ | Formaldehyde | 50 | 60 °C | Slower, but more stable reduction over 11 days; suppressed selenium deposition due to lower reactivity. | rsc.org |

| Pt/TiO₂ | Hydrazine Monohydrate | Not specified | Aqueous solution | Exhibited high activity but was deactivated by the deposition of elemental selenium. Showed excellent reusability after treatment. | researchgate.netresearchgate.net |

| Pt/ZrO₂ | Hydrazine Monohydrate | Not specified | Aqueous solution | Lower catalytic performance compared to Pt/TiO₂. | researchgate.net |

| Pt/Al₂O₃ | Hydrazine Monohydrate | Not specified | Aqueous solution | Lower catalytic performance compared to Pt/TiO₂. | researchgate.net |

These fundamental studies demonstrate that while the chemical reduction of selenate by hydrazine is a viable approach for remediation, significant challenges related to reaction kinetics and catalyst stability must be addressed to create practical, large-scale applications.

Future Research Directions and Emerging Methodologies for Hydrazine Selenate

Integration of Machine Learning and Artificial Intelligence in Materials Discovery and Property Prediction

The traditional "trial-and-error" approach to materials discovery is often time-consuming and resource-intensive. nih.gov Machine learning (ML) and artificial intelligence (AI) are revolutionizing this field by enabling rapid screening of compounds and accelerating the discovery of materials with desired characteristics. nih.govarxiv.orgresearchgate.netarxiv.org For hydrazine (B178648) selenate (B1209512), these computational tools offer a powerful strategy to predict its properties and guide its synthesis.

ML models can be trained on existing data, including information from both successful and failed experiments, to identify complex patterns that govern material formation. nih.govlabxing.com A notable example is the use of an ML model trained on data from hydrothermal synthesis reactions to predict the crystallization of templated vanadium selenites, achieving a high accuracy of 89% for predicting the formation conditions of new products. nih.gov A similar approach could be applied to the hydrazine selenate system. By building a comprehensive database of reaction conditions (e.g., precursor concentrations, temperature, pH, solvents) and their outcomes, a predictive model could be developed. This would significantly reduce the experimental effort required to optimize synthesis protocols and discover new polymorphic forms or related derivatives of hydrazine selenate.

Table 1: Potential Applications of ML/AI in Hydrazine Selenate Research

| Research Area | ML/AI Application | Potential Impact |

|---|---|---|

| Synthesis Optimization | Predictive modeling of reaction outcomes based on experimental data (successful and failed). nih.govlabxing.com | Accelerated discovery of optimal synthesis conditions and new related compounds. |

| Property Prediction | Forecasting of thermal, energetic, and physicochemical properties from molecular structure. arxiv.orgresearchgate.net | Rapid screening of hydrazine selenate for specific applications without extensive experimentation. |

| Inverse Design | Generative models (e.g., GANs, VAEs) to design novel hydrazine selenate derivatives with targeted functionalities. researchgate.netarxiv.org | Creation of new materials with enhanced performance characteristics. |

| Data Analysis | Analysis of large datasets from characterization techniques to identify subtle structural-property relationships. | Deeper understanding of the material's fundamental behavior. |

In-Situ and Operando Characterization Techniques for Dynamic Process Understanding

Understanding how materials form and behave under operational conditions is critical for controlling their properties. In-situ and operando characterization techniques, which monitor materials in real-time during a process, provide invaluable insights into dynamic changes. Applying these methods to hydrazine selenate can elucidate its formation mechanisms, decomposition pathways, and phase transitions.

For instance, operando spectroscopy has been effectively used to study the decomposition of hydrazine, revealing the roles of different catalytic sites and surface species during the reaction. researchgate.net Techniques like in-situ X-ray diffraction (XRD), Raman spectroscopy, and transmission electron microscopy (TEM) could be employed to observe the crystallization of hydrazine selenate from solution, identifying transient intermediates and tracking the evolution of its crystal structure as a function of temperature, pressure, or reactive environment. This knowledge is fundamental for developing synthesis methods that yield specific polymorphs or crystal habits with desired properties.

Furthermore, these techniques are crucial for studying the decomposition of hydrazine selenate. By monitoring the chemical and structural changes in real-time as the material is heated, researchers can gain a detailed understanding of its thermal stability and the nature of its decomposition products. This information is vital for assessing its potential as an energetic material and for developing strategies to enhance its stability or tailor its energy release characteristics.

Nanoscale Engineering of Hydrazine Selenate: Synthesis and Characterization at the Nanoscale

Nanoscale engineering offers transformative opportunities to enhance the properties of materials for various applications, including renewable energy and catalysis. hilarispublisher.com Manipulating materials at the nanoscale can lead to unique behaviors not observed in their bulk counterparts. psu.eduiaea.org The synthesis and characterization of hydrazine selenate at the nanoscale is a promising frontier for tuning its reactivity and performance.

While the direct synthesis of hydrazine selenate nanoparticles is an emerging area, extensive research exists on using hydrazine as a reducing agent or component in the synthesis of various selenium-containing nanostructures. rsc.orgresearchgate.netpeerj.comijert.org For example, hydrazine hydrate (B1144303) is commonly used in chemical reduction and hydrothermal methods to produce metal selenide (B1212193) (e.g., ZnSe, CdSe) and elemental selenium nanoparticles from precursors like zinc selenate or sodium selenite (B80905). psu.eduekb.egresearchgate.net These established methods provide a strong foundation for developing protocols to synthesize hydrazine selenate nanoparticles or nanocomposites.

Table 2: Common Methods for Synthesizing Selenium-Based Nanoparticles Using Hydrazine

| Synthesis Method | Precursors | Role of Hydrazine | Resulting Nanomaterial | Reference(s) |

|---|---|---|---|---|

| Hydrothermal | Zinc Acetate (B1210297), Sodium Selenite | Reducing Agent | ZnSe Nanoparticles | ekb.eg |

| Reduction Process | Zinc Selenate | Reducing Agent | ZnSe Nanostructures | psu.eduiaea.org |

| Solvothermal | Selenium Powder, Metal Salts | Solvent/Reactant | Metal Selenide Crystals (e.g., CdSe, SnSe2) | researchgate.net |

| Chemical Reduction | Selenious Acid, Sodium Selenite | Reducing Agent | Selenium Nanoparticles | rsc.orgpeerj.comijert.org |

| Sol-Gel | Selenium Dioxide, TEOS | Reducing Agent | Selenium Nanoparticles in Silica Matrix | squ.edu.om |

The characterization of these nanomaterials is critical. Techniques such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to analyze morphology and size, while X-ray Diffraction (XRD) confirms the crystalline phase. psu.eduijert.orgsqu.edu.om Engineering hydrazine selenate at the nanoscale could lead to materials with enhanced catalytic activity, increased energy density, or modified decomposition kinetics.

Interdisciplinary Research with Other Scientific Domains (e.g., Advanced Analytical Chemistry, Solid-State Physics)

Advancing the understanding and application of hydrazine selenate requires a multidisciplinary approach, integrating expertise from various scientific fields. Collaborations with advanced analytical chemistry and solid-state physics are particularly crucial.

Advanced Analytical Chemistry provides the tools for precise and accurate characterization of hydrazine selenate. researchgate.net Quantitative determination of hydrazine is well-established, and various techniques can be adapted to analyze the purity and stoichiometry of hydrazine selenate. acs.org Chromatographic methods can be employed to separate and quantify reactants and byproducts, ensuring the quality of the synthesized material. acs.org Spectroscopic techniques are essential for confirming the molecular structure and identifying functional groups. This rigorous analytical foundation is necessary for establishing clear structure-property relationships.

Solid-State Physics offers the theoretical and experimental framework to investigate the fundamental physical properties of hydrazine selenate. Selenium itself exists in several allotropic forms with distinct physical properties, and it holds a unique position between molecular solids and covalent solids. acs.org The study of hydrazine selenate's crystal structure, electronic band structure, and phonon modes can reveal insights into its optical, electronic, and thermal behavior. acs.orgacs.org For instance, understanding the band gap is essential for applications in electronics and photocatalysis. acs.org Investigations into phase transitions, defects, and surface states will provide a comprehensive picture of the material's behavior and guide the development of new applications. acs.orgacs.org

Q & A

Q. What analytical methods are recommended for detecting selenate ions in the presence of hydrazine derivatives?